(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:
- A benzo[d]thiazole core substituted with a fluoro group at position 4.
- A pivaloylimino (=N–CO–C(CH₃)₃) group at position 2.
- An ethyl acetate moiety linked to the nitrogen at position 3 via a methylene bridge.
Properties
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSBLIMWXTHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of 6-fluoro-2-aminobenzothiazole with pivaloyl chloride to form the corresponding imine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or imine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves multi-step reactions that utilize various reagents and conditions. Key steps typically include:
- Formation of the Thiazole Ring : This is achieved through the reaction of substituted benzo[d]thiazoles with acetic acid derivatives.
- Pivaloylimino Group Introduction : The pivaloylimino moiety is introduced via acylation reactions.
- Final Esterification : The last step involves esterification to produce the ethyl ester form of the compound.
The careful control of reaction conditions such as temperature and atmosphere is crucial to optimize yields and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for structural confirmation .
Antimicrobial Properties
Thiazole derivatives, including (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate, have demonstrated significant antimicrobial activity against various pathogens. Studies indicate:
- Antibacterial Activity : The compound exhibits efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
- Antifungal Activity : Preliminary research shows potential antifungal properties, particularly against strains such as Candida albicans.
The mechanism behind these activities often involves interference with microbial cell membranes or metabolic pathways critical for growth .
Anticancer Potential
Research into the anticancer properties of thiazole derivatives has revealed promising results. The compound may induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : It can cause cell cycle disruption, leading to inhibited proliferation of cancer cells.
- Reactive Oxygen Species Generation : This may trigger oxidative stress in cancer cells, contributing to their death.
In vivo studies using animal models are essential for evaluating the pharmacodynamics and pharmacokinetics of this compound .
Case Studies and Research Findings
Several studies have focused on the applications of thiazole derivatives in medicinal chemistry:
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Position 2 Substituents: The pivaloylimino group in the target compound provides significant steric hindrance compared to smaller groups like oxo (=O) in 8g or sulfonamide in . This bulk may influence binding to biological targets, such as kinases or proteases .
- Position 6 Substituents : The fluoro group in the target compound enhances electronegativity and metabolic stability compared to bromo (in CAS 896276-63-4) or phenyl (in 8g) .
- 3-Side Chain : Ethyl acetate is a common moiety across analogs, suggesting its role in improving solubility or serving as a prodrug ester .
Biological Activity
(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19FN2O3S
- Molecular Weight : 336.40 g/mol
- CAS Number : 5183009
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate. The compound exhibits significant activity against various strains of bacteria, including Gram-negative and Gram-positive organisms.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
- Synergistic Effects :
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence that this compound may possess anticancer activity:
- Cytotoxicity Studies :
- Mechanism of Action :
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate. The results indicated that this compound had a notable effect on inhibiting the growth of Shigella flexneri, with an MIC value significantly lower than that of standard antibiotics like ceftriaxone .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate | 12.5 | Antibacterial |
| Ceftriaxone | >100 | Antibacterial |
Study on Anticancer Activity
In another study focusing on anticancer properties, (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate was tested against human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value around 20 µM, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic: What are the common synthetic routes for (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate, and how can their efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives. Key steps include:
- Hantzsch reaction for thiazole ring formation using α-halocarbonyl compounds and thiourea derivatives .
- Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent to introduce acyl groups efficiently .
- Imine formation via condensation reactions to incorporate the pivaloylimino moiety .
Optimization strategies:
- Use continuous flow reactors to enhance reaction control and reduce side products .
- Apply green chemistry principles (e.g., solvent-free conditions) to improve yield and sustainability .
- Optimize catalyst ratios and reaction temperatures (e.g., 60–65°C for Vilsmeier-Haack reagent-based steps) to minimize by-products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Essential for confirming the Z-configuration of the imino group and fluorine substitution patterns. ¹H and ¹³C NMR resolve aromatic protons and carbonyl carbons .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>97%) and monitors reaction progress .
- Mass Spectrometry (MS): Determines molecular weight (e.g., ~385.43 g/mol) and fragmentation patterns to confirm structural integrity .
Basic: How does the fluorine substituent influence the compound's bioactivity?
Methodological Answer:
The 6-fluoro group enhances:
- Metabolic stability by resisting oxidative degradation in biological systems .
- Binding affinity to enzymatic targets (e.g., HIV-1 protease, kinase inhibitors) through electronegative interactions with active-site residues .
Comparative studies show fluorinated analogs exhibit 2–3× higher activity than non-fluorinated counterparts in anti-inflammatory assays .
Advanced: How to design experiments to assess the compound's biological activity against specific targets?
Methodological Answer:
- Randomized block designs: Use split-plot or split-split-plot layouts to account for variables like dose, exposure time, and biological replicates .
- Cell-based assays: Evaluate cytotoxicity (IC₅₀) and selectivity via MTT or ATP-luminescence assays. Include positive controls (e.g., doxorubicin for antitumor studies) .
- Target-specific profiling: Screen against kinase panels or microbial strains (e.g., Candida albicans for antifungal activity) using high-throughput microplate readers .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Control variables: Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%) to reduce variability .
- Structural analogs: Compare bioactivity of derivatives (e.g., methyl vs. allyl substituents) to identify critical functional groups .
- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or trends .
Advanced: How to optimize reaction conditions to minimize by-products?
Methodological Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity in imine formation .
- Temperature gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and suppress side reactions .
- Solvent-free protocols: Eliminate solvent-related by-products (e.g., esters from alcohol solvents) .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like HIV-1 protease (PDB: 1HPV) .
- QSAR modeling: Correlate substituent electronic parameters (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to validate docking results .
Basic: What are the key structural features affecting reactivity?
Methodological Answer:
- Benzo[d]thiazole core: Participates in π-π stacking with aromatic residues in target proteins, enhancing binding .
- Pivaloylimino group: Increases steric bulk, reducing off-target interactions while stabilizing the Z-configuration .
- Ethyl acetate moiety: Modulates solubility (logP ~2.5) for improved bioavailability .
Advanced: How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Abiotic studies: Expose the compound to UV light, varying pH (2–12), and oxidizing agents (H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS .
- Biotic studies: Use microbial consortia from soil/water samples to assess biodegradation rates under aerobic/anaerobic conditions .
- QSAR-ECOSAR: Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) to guide disposal protocols .
Advanced: How to handle discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .
- Purity checks: Use preparative HPLC to isolate isomers or impurities before re-analyzing .
- Dynamic NMR: Probe temperature-dependent shifts to confirm conformational flexibility (e.g., imine tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
